N-(2-aminoethyl)benzenesulfonamide
Description
Historical Context and Significance within Benzenesulfonamide (B165840) Chemistry
The story of N-(2-aminoethyl)benzenesulfonamide is intrinsically linked to the advent of sulfonamides, or "sulfa drugs," which revolutionized medicine in the early 20th century as the first class of synthetic antibacterial agents. While not a sulfa drug itself, the benzenesulfonamide core of this compound places it within this historically important chemical family.
Early reports of the synthesis of the 4-isomer, 4-(2-aminoethyl)benzenesulfonamide (B156865), date back to 1940 in a publication by Miller and his colleagues in the Journal of the American Chemical Society. chemicalbook.com This early work laid the groundwork for future investigations into its chemical properties and potential applications. Initially, research was driven by the exploration of structure-activity relationships within the sulfonamide class of compounds. Over the years, its significance has shifted from being just another sulfonamide derivative to a key intermediate in the synthesis of a range of pharmaceuticals. google.com For instance, it is a recognized intermediate in the production of sulfonylurea hypoglycemic drugs like glipizide (B1671590) and glimepiride, which are used in the management of type 2 diabetes. google.comjigschemical.comprudencepharma.com
Research Trajectories and Contemporary Relevance
The contemporary relevance of this compound is most prominently demonstrated in its role as a scaffold for the design of enzyme inhibitors, particularly carbonic anhydrase (CA) inhibitors. nih.gov Carbonic anhydrases are a family of ubiquitous metalloenzymes involved in various physiological and pathological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and certain types of cancer.
Researchers have extensively used the this compound moiety as a starting point for creating diverse libraries of CA inhibitors. By modifying the amino group, scientists have been able to synthesize derivatives with high affinity and selectivity for different CA isoforms. nih.govresearchgate.net For example, the synthesis of Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide has yielded potent inhibitors of several human CA isoforms, including the tumor-associated CA IX and CA XII. researchgate.net
Beyond carbonic anhydrase inhibition, recent research has explored the use of this compound in the development of novel antiviral agents. Schiff bases derived from this compound have been investigated for their activity against arboviruses like the Chikungunya and Zika viruses. scielo.br This highlights the versatility of the this compound scaffold in generating compounds with diverse biological activities.
Furthermore, its utility extends to the development of analytical tools. For instance, 4-(2-aminoethyl)benzenesulfonamide was employed to create a model system for studying biochemical interactions on a microfluidic chip using Fourier transform measurements. sigmaaldrich.com This application underscores its value not only in drug discovery but also in the broader field of bioanalytical chemistry.
Physicochemical Properties of this compound
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | nih.govnih.gov |
| Molecular Weight | 200.26 g/mol | sigmaaldrich.comnih.govnih.gov |
| CAS Number | 42988-32-9 (for this compound) | nih.gov |
| 35303-76-5 (for 4-(2-aminoethyl)benzenesulfonamide) | sigmaaldrich.comnih.gov | |
| Melting Point | 150-152 °C (for 4-(2-aminoethyl)benzenesulfonamide) | sigmaaldrich.com |
| IUPAC Name | This compound | nih.gov |
Synthesis of 4-(2-aminoethyl)benzenesulfonamide
A common synthetic route to 4-(2-aminoethyl)benzenesulfonamide involves a multi-step process starting from β-phenethylamine. google.comscribd.com The general steps are outlined below.
| Step | Description |
| 1. Acetylation | β-phenethylamine is acetylated to protect the amino group, forming N-acetylphenethylamine. |
| 2. Chlorosulfonation | The acetylated intermediate undergoes chlorosulfonation to introduce the sulfonyl chloride group onto the benzene (B151609) ring. |
| 3. Amination | The sulfonyl chloride is then reacted with ammonia (B1221849) to form the sulfonamide. |
| 4. Hydrolysis | Finally, the acetyl protecting group is removed via hydrolysis to yield the desired 4-(2-aminoethyl)benzenesulfonamide. |
Inhibitory Activity of this compound Derivatives
The following table presents the inhibitory activity (Ki) of selected N-substituted derivatives of 4-(2-aminoethyl)benzenesulfonamide against various human carbonic anhydrase (hCA) isoforms. Lower Ki values indicate greater potency.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Source |
| Derivative 1 | 96.3 - 3520 | 18.1 - 2055 | 5.9 - 419 | 4.0 - 414 | nih.gov |
| Derivative 2 | - | - | 5.9 | 4.3 | nih.gov |
| Derivative 3 | - | - | 6.2 | 4.0 | nih.gov |
| Derivative 4 | - | - | 15.6 | - | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFJSUCEQDCCAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42988-32-9 | |
| Record name | N-(2-aminoethyl)benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of N 2 Aminoethyl Benzenesulfonamide
Direct Synthesis Approaches
Direct synthesis of N-(2-aminoethyl)benzenesulfonamide can be achieved through a few key methods, each with its own set of reaction conditions and yields.
A straightforward approach to synthesizing this compound involves the direct reaction of benzenesulfonyl chloride with 2-aminoethylamine (ethylenediamine). This method, however, can be complicated by the formation of bis-sulfonated byproducts due to the presence of two primary amine groups in ethylenediamine (B42938). Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the formation of the desired mono-sulfonated product.
To circumvent the issue of bis-sulfonation, a common strategy involves the use of a protecting group for one of the amine functionalities of ethylenediamine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. total-synthesis.com The synthesis begins with the mono-Boc protection of ethylenediamine. The resulting N-Boc-ethylenediamine is then reacted with benzenesulfonyl chloride to yield N-(2-(tert-butoxycarbonylamino)ethyl)benzenesulfonamide.
The final step is the removal of the Boc group, a process known as deprotection. This is typically achieved under acidic conditions, using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent. Microwave-assisted deprotection using solid-phase supported sulfonic acids has also been shown to be an efficient method, shortening reaction times and often resulting in high purity products. biotage.co.jp Another approach involves using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) as both the solvent and catalyst for deprotection, which can be performed under thermal or microwave conditions. googleapis.com
Table 1: Comparison of N-Boc Deprotection Methods
| Deprotection Reagent/Method | Conditions | Advantages | Disadvantages |
| Trifluoroacetic Acid (TFA) | Anhydrous, often in Dichloromethane (B109758) (DCM) | Effective and widely used | Corrosive, requires careful handling |
| Hydrochloric Acid (HCl) | Anhydrous, often in Dioxane or Methanol | Readily available, effective | Can be harsh for acid-sensitive substrates |
| Solid-Supported Sulfonic Acids | Microwave heating in Dichloromethane (DCM) | Fast reaction times, high purity, catalyst is reusable biotage.co.jp | Requires specialized microwave equipment |
| Fluorinated Alcohols (TFE, HFIP) | Thermal or microwave heating | Clean reaction, quantitative yields googleapis.com | Higher boiling point solvents, may require higher temperatures |
A well-established multi-step synthesis of this compound starts from 2-phenylethylamine. google.com This pathway involves a sequence of reactions designed to introduce the sulfonamide group at the para position of the benzene (B151609) ring and then convert the ethylamine (B1201723) side chain.
The key steps in this synthesis are:
Acetylation: The amino group of 2-phenylethylamine is first protected by reacting it with acetic anhydride to form N-acetyl-2-phenylethylamine. google.com This protection prevents unwanted side reactions in the subsequent chlorosulfonation step.
Chlorosulfonation: The N-acetyl-2-phenylethylamine is then treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring, primarily at the para position, yielding 4-(2-acetylaminoethyl)benzenesulfonyl chloride. google.com
Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) to form the sulfonamide. google.comnih.gov This step converts the -SO₂Cl group to -SO₂NH₂.
Hydrolysis: Finally, the acetyl protecting group is removed by hydrolysis, typically by heating with an acid or base, to yield the desired this compound. google.com
This multi-step approach, while longer, offers good control over the regiochemistry of the sulfonation and avoids the formation of bis-sulfonated byproducts. utdallas.eduvapourtec.com
Derivatization Strategies for this compound
The primary amine group of this compound serves as a versatile handle for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse biological activities.
This compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, which are compounds containing an imine (-C=N-) functional group. researchgate.netscielo.bryoutube.com This reaction is typically carried out by refluxing the sulfonamide with the corresponding carbonyl compound in a suitable solvent like ethanol. scielo.br The formation of Schiff bases has been a key strategy in the development of carbonic anhydrase inhibitors. researchgate.net
Table 2: Examples of Schiff Bases Derived from this compound
| Aldehyde/Ketone Reactant | Resulting Schiff Base | Reference |
| Substituted Aromatic Aldehydes | Imine compound derivatives (A1-A3) | researchgate.net |
| Benzaldehyde | N-(2-((benzylidene)amino)ethyl)benzenesulfonamide | scielo.br |
| 2-Pyridinecarboxaldehyde | N-(2-((pyridin-2-ylmethylene)amino)ethyl)benzenesulfonamide | scielo.br |
| 2-Quinolinecarboxaldehyde | N-(2-((quinolin-2-ylmethylene)amino)ethyl)benzenesulfonamide | scielo.br |
The primary amine of this compound can be further functionalized to create a variety of N-substituted derivatives. These modifications can significantly alter the pharmacological properties of the parent molecule. For instance, a series of novel N-4-substituted 4-(2-aminoethyl)benzenesulfonamides have been synthesized and investigated as inhibitors of carbonic anhydrase isoforms. researchgate.net
Synthesis of these derivatives often involves reacting this compound with various electrophilic reagents, such as alkyl halides, acyl chlorides, or isocyanates, to introduce different substituents onto the terminal nitrogen atom. These reactions are typically carried out in the presence of a base to neutralize the acid formed during the reaction.
Conjugation with Aromatic Bis-isocyanates
The chemical structure of this compound features a primary amino group, which allows it to function as a diamine monomer in polymerization reactions. When reacted with an aromatic bis-isocyanate, it can undergo a step-growth polymerization to form polyurea. This reaction involves the nucleophilic attack of the amine groups on the isocyanate groups, leading to the formation of urea linkages. nih.gov
The general synthesis scheme for polyurea formation from a diamine and a diisocyanate proceeds without the need for heat or a catalyst. nih.gov In the case of this compound, the more nucleophilic primary ethylamine group would readily react with the isocyanate functionalities of the aromatic bis-isocyanate monomer. This polyaddition reaction results in a polymer chain incorporating the benzenesulfonamide (B165840) moiety, potentially imparting specific chemical and physical properties to the final material. While this reaction is chemically feasible, specific examples detailing the use of this compound in polyurea synthesis are not extensively documented in the provided research. The development of isocyanate-free synthesis routes is also an active area of research to avoid the toxicity associated with isocyanate monomers. nih.govuva.nlrsc.org
Incorporation into Complex Organic Scaffolds (e.g., Indole-based, Indolin-2-one-based)
This compound serves as a valuable building block for synthesizing complex heterocyclic structures, particularly those based on indole and indolin-2-one frameworks.
Indole-based Scaffolds: The compound is utilized in the synthesis of indole-based benzenesulfonamides. For instance, it can be reacted with specific indole-containing starting materials to form amide linkages. nih.gov An example includes the synthesis of 3-(1H-indol-3-yl)-N-(4-sulfamoylphenethyl)propanamide. This reaction was achieved by reacting 4-(2-aminoethyl)benzenesulfonamide (B156865) with the indole starting material, followed by purification using column chromatography. nih.gov
Indolin-2-one-based Scaffolds: A significant application is the synthesis of novel sulfonamides incorporating indolin-2-one (isatin) moieties. The reaction involves the condensation of isatin derivatives with this compound. unifi.it This reaction is typically carried out in ethanol in the presence of a catalytic amount of glacial acetic acid, furnishing the target sulfonamides. unifi.it These resulting compounds link the indolin-2-one structure to the benzenesulfonamide via an aminoethyl linker and have been investigated for their biological activities. nih.gov
Reaction Conditions and Optimization in this compound Synthesis
The synthesis of this compound is a multi-step process, typically starting from β-phenethylamine, that involves acetylation, chlorosulfonation, amination, and hydrolysis. google.com The optimization of reaction conditions, including solvent, catalyst, temperature, and time, is crucial for achieving high yield and purity.
Solvent Effects
The choice of solvent is critical in the various stages of this compound synthesis.
Acetylation and Amination: For the initial acetylation of β-phenethylamine and the subsequent amination reaction, halogenated alkanes are commonly employed. Solvents such as dichloromethane, chloroform, carbon tetrachloride, or dichloroethane have been found to be effective. google.com
Hydrolysis and Purification: In the final hydrolysis and purification steps, protic solvents are used. The crude product can be refined using methanol, ethanol, water, or a mixture thereof. google.com One procedure specifies dissolving an intermediate in acetone before amination with concentrated ammonia. chemicalbook.com
Catalytic Conditions
The core synthesis of this compound from β-phenethylamine generally relies on stoichiometric reagents rather than catalysts. For example, the chlorosulfonation step uses chlorosulfonic acid as the reagent. google.com However, in subsequent transformations involving this compound, catalysts are employed. For the synthesis of indolin-2-one-based sulfonamides, a catalytic amount of glacial acetic acid is used to facilitate the condensation reaction between the isatin derivative and the sulfonamide. unifi.it Similarly, the formation of Schiff base derivatives via reaction with aromatic aldehydes has been accomplished using catalytic amounts of formic acid in methanol. researchgate.net
Temperature and Time Parameters
Precise control of temperature and reaction time is essential for maximizing yield and minimizing side reactions during the synthesis.
The following interactive table summarizes the typical parameters for the key steps in the synthesis of this compound. google.comchemicalbook.com
| Reaction Step | Temperature | Time | Notes |
|---|---|---|---|
| Chlorosulfonation | Initial dropwise addition at <50°C, then heated to 60-75°C | 2-4 hours | Controlling the initial temperature is crucial to manage the exothermic reaction. |
| Amination | <50°C during ammonia addition, then maintained at 25 ± 3°C | 3-6 hours | Temperature control prevents side reactions. |
| Hydrolysis | Heated to reflux (105-107°C) | ~5 hours | Ensures complete deprotection of the acetyl group. |
| Refining/Purification | Heated to reflux, then cooled to 10°C for crystallization | 0.5-1 hour (reflux), 0.5-1 hour (crystallization) | Allows for dissolution followed by precipitation of the pure product. |
Advanced Spectroscopic and Analytical Characterization of N 2 Aminoethyl Benzenesulfonamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of N-(2-aminoethyl)benzenesulfonamide and its derivatives, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
For this compound, the ¹H NMR spectrum displays characteristic signals that confirm its structure. chemicalbook.com The aromatic protons on the benzene (B151609) ring typically appear as a multiplet in the region of δ 7.47-7.84 ppm. chemicalbook.com The protons of the ethylenediamine (B42938) moiety exhibit distinct signals corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-). The protons of the primary amine group (-NH₂) and the sulfonamide group (-SO₂NH₂) also produce characteristic signals. rsc.org In some sulfonamide derivatives, the proton of the sulfonamide –SO2NH– group appears as a singlet peak between 8.78 and 10.15 ppm. rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The aromatic carbons of sulfonamide derivatives show signals in the region between 111.83 and 160.11 ppm. rsc.org The signals for the aliphatic carbons in the aminoethyl chain appear at higher field strengths. The natural abundance ¹³C magnetic resonance spectra of a series of sulfonamide drugs have been determined, with chemical shifts assigned using off-resonance and selective proton decoupling techniques. nih.gov
The analysis of various N-substituted benzenesulfonamide (B165840) derivatives reveals predictable shifts in the NMR spectra, which can be correlated with the electronic effects of the substituents. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring or the aminoethyl side chain will alter the chemical shifts of nearby protons and carbons. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Sulfonamide Derivatives
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 6.51 - 8.55 rsc.orgripublication.com | 111.83 - 160.11 rsc.org |
| Sulfonamide (-SO₂NH-) Proton | 8.78 - 10.23 rsc.orgrsc.org | Not Applicable |
| Methylene Protons (-CH₂-) | ~2.8 - 4.3 ripublication.comnih.gov | ~27 - 55 rsc.orgnih.gov |
| Primary Amine (-NH₂) Protons | ~5.9 rsc.org | Not Applicable |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and its derivatives by detecting the vibrational frequencies of their bonds. rsc.org
The IR spectrum of this compound exhibits several characteristic absorption bands. The sulfonamide group (-SO₂NH₂) is identified by two strong stretching vibrations for the S=O bond, typically appearing in the ranges of 1360-1310 cm⁻¹ (asymmetric) and 1165-1135 cm⁻¹ (symmetric). orientjchem.org The S-N stretching vibration is observed in the region of 905 ± 30 cm⁻¹. orientjchem.org
The primary amine (-NH₂) and the secondary amine within the sulfonamide show N-H stretching vibrations, which typically appear in the region of 3500-3300 cm⁻¹. orientjchem.org Specifically for some sulfonamide derivatives, N-H stretching vibrations are observed in the range of 3349–3144 cm⁻¹. rsc.org The N-H bending vibrations of a primary aromatic amine can be seen around 1639-1635 cm⁻¹. rsc.org
The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. rsc.org The presence and position of these bands provide a spectroscopic fingerprint for the molecule, confirming the presence of key functional groups. chemicalbook.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |
| Sulfonamide (-SO₂NH₂) | Asymmetric SO₂ Stretch | 1360-1310 orientjchem.org |
| Symmetric SO₂ Stretch | 1165-1135 orientjchem.org | |
| S-N Stretch | 914-895 rsc.org | |
| N-H Stretch | 3349-3144 rsc.org | |
| Amine (-NH₂) | N-H Stretch | 3459-3338 rsc.org |
| N-H Bend | 1639-1635 rsc.org | |
| Aromatic Ring | C-H Stretch | > 3000 orientjchem.org |
| C=C Stretch | 1594-1489 rsc.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives through the analysis of their fragmentation patterns. nih.gov The molecular formula for this compound is C₈H₁₂N₂O₂S, with a molecular weight of 200.26 g/mol . nih.govsigmaaldrich.com
In electrospray ionization mass spectrometry (ESI-MS), the compound typically forms a protonated molecule [M+H]⁺. For this compound, this would be observed at an m/z (mass-to-charge ratio) of approximately 201.06923. uni.lu High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. mdpi.com
Collision-induced dissociation (CID) of the parent ion reveals characteristic fragmentation pathways for sulfonamides. A notable fragmentation is the loss of sulfur dioxide (SO₂), corresponding to a neutral loss of 64 Da. nih.gov This rearrangement pathway is influenced by substituents on the aromatic ring. nih.gov Other common fragmentations include cleavage of the S-N bond and the C-S bond, as well as fragmentations within the aminoethyl side chain. The analysis of these fragment ions helps to piece together the structure of the original molecule. oup.comresearchgate.net
X-ray Crystallography in Supramolecular Architecture Determination
X-ray crystallography provides definitive, three-dimensional structural information about this compound and its derivatives in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions that define the supramolecular architecture. nih.gov
The crystal structure of sulfonamide derivatives often reveals extensive hydrogen bonding networks. nih.gov The sulfonamide group, with its N-H donor and two sulfonyl oxygen acceptors, is a potent hydrogen-bonding moiety. nih.gov The primary amine group in this compound also acts as a hydrogen bond donor. These interactions, along with potential π-π stacking of the benzene rings, dictate the packing of the molecules in the crystal lattice. researchgate.net
In the crystal structures of related benzenesulfonamide derivatives, the sulfonamide nitrogen atom has been observed to coordinate with metal ions, and the oxygen atoms of the sulfonamide group participate in hydrogen bonds. nih.gov The study of these supramolecular synthons is crucial for understanding crystal engineering principles and the physical properties of the solid material. nih.gov
Elemental Analysis for Compositional Confirmation
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a purified sample of this compound or its derivatives. This technique is fundamental for confirming the empirical and molecular formula of a newly synthesized compound.
The theoretical elemental composition of this compound (C₈H₁₂N₂O₂S) is approximately:
Carbon (C): 47.98%
Hydrogen (H): 6.04%
Nitrogen (N): 13.99%
Oxygen (O): 15.98%
Sulfur (S): 16.01%
Experimental values obtained from elemental analysis are compared to these theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the purity and proposed chemical formula of the compound. For example, in the analysis of N-(4-methoxyphenyl)naphthalene-2-sulfonamide, the calculated values were C, 65.16%; H, 4.82%; N, 4.47%; S, 10.23%, and the found values were C, 65.28%; H, 4.57%; N, 4.25%; S, 10.06%. rsc.org
Biological and Biochemical Research Investigations of N 2 Aminoethyl Benzenesulfonamide
Enzyme Inhibition Studies
Carbonic Anhydrase (CA) Isozymes: hCA I, hCA II, hCA IX, hCA XII
N-(2-aminoethyl)benzenesulfonamide and its derivatives have been widely studied as inhibitors of human (h) carbonic anhydrase (CA) isozymes. nih.govresearchgate.netnih.govnih.govnih.govnih.gov CAs are zinc metalloenzymes crucial for various physiological processes, and their inhibition has therapeutic implications. nih.govnih.gov The isozymes hCA I and hCA II are cytosolic and ubiquitously expressed, while hCA IX and hCA XII are transmembrane proteins associated with tumors. nih.govnih.gov
Derivatives of 4-(2-aminoethyl)benzenesulfonamide (B156865) have demonstrated potent inhibitory activity against these isozymes. For instance, Schiff base derivatives have shown varied inhibition against CAs I, II, IX, and XII with Ki values in the nanomolar range. nih.gov Similarly, dipeptide conjugates of 4-(2-aminoethyl)benzenesulfonamide have exhibited excellent in vitro CA inhibitory properties, with some showing more effective inhibition of hCA II and hCA XII compared to the standard drug acetazolamide (B1664987) (AAZ). nih.gov Another study on bis-ureido substituted primary benzenesulfonamides, including those derived from 4-(2-aminoethyl)benzenesulfonamide, also reported their inhibitory effects on hCA I, II, IX, and XII. nih.gov
The inhibitory activity of this compound and its derivatives is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.
Studies on various derivatives have revealed a range of inhibitory potencies. For example, a series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides showed Ki values ranging from 96.3 to 3520 nM for hCA I, 18.1 to 2055 nM for hCA II, 5.9 to 419 nM for hCA IX, and 4.0 to 414 nM for hCA XII. nih.govresearchgate.net Schiff base derivatives of 4-(2-aminoethyl)benzenesulfonamide displayed Ki values of 393.0–453.0 nM for hCA I, 374.0–474 nM for hCA II, 39.1–138.0 nM for hCA IX, and 46.8–3115 nM for hCA XII. nih.gov
The affinity of these inhibitors can be influenced by various structural modifications. The "tail approach," which involves modifying a part of the molecule that extends from the core structure, has been a common strategy to enhance inhibitory potency and selectivity. unifi.it For instance, the introduction of dipeptide moieties or other substituents to the amino group of this compound has led to compounds with low nanomolar inhibition constants against specific CA isozymes. nih.gov
Table 1: Inhibition Constants (Ki) of this compound Derivatives Against Carbonic Anhydrase Isozymes
| Derivative Class | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
|---|---|---|---|---|
| N4-substituted nih.govresearchgate.net | 96.3 - 3520 | 18.1 - 2055 | 5.9 - 419 | 4.0 - 414 |
| Schiff bases nih.gov | 393.0 - 453.0 | 374.0 - 474 | 39.1 - 138.0 | 46.8 - 3115 |
| Mono-tailed (reductive amination/nucleophilic substitution) nih.gov | 68.4 - 458.1 | 62.8 - 153.7 | - | 55.4 - 113.2 |
This table is interactive. Click on the headers to sort the data.
The primary mechanism of CA inhibition by sulfonamides like this compound involves the binding of the deprotonated sulfonamide group to the zinc ion (Zn2+) in the enzyme's active site. nih.govnih.gov This zinc ion is essential for the catalytic activity of the enzyme, which is the reversible hydration of carbon dioxide. nih.gov The sulfonamide's nitrogen atom displaces a water molecule that is normally coordinated to the zinc ion, thereby inhibiting the enzyme. nih.gov
The binding is further stabilized by hydrogen bonds between the sulfonamide's oxygen atoms and the backbone NH of the amino acid residue Thr199. nih.gov The affinity and selectivity of these inhibitors can be enhanced by modifying the "tail" of the molecule, which can create additional interactions with amino acid residues in the active site. unifi.it This is a key principle in the design of more potent and isoform-selective CA inhibitors. nih.gov The inhibition is typically competitive, meaning the inhibitor competes with the substrate (carbon dioxide) for binding to the active site.
Crystal structure analyses have confirmed that the benzenesulfonamide (B165840) moiety of inhibitors binds directly to the active site zinc ion. nih.govdrugbank.com The ionized sulfonamide NH- group coordinates to the Zn2+ and forms a hydrogen bond with the gamma-oxygen of Thr199. nih.gov
α-Glucosidase Inhibition
Recent research has explored the potential of sulfonamide derivatives as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage postprandial hyperglycemia. nih.gov While studies on 2-aminothiazole (B372263) sulfonamides have shown potent inhibitory effects against α-glucosidase, specific data on this compound itself in this context is not extensively available in the provided search results. nih.gov However, the broader class of sulfonamides is being investigated for this purpose. nih.gov
α-Amylase Inhibition
Similar to α-glucosidase, α-amylase is another crucial enzyme in carbohydrate metabolism, and its inhibition is a target for developing treatments for diabetes. nih.gov Studies on 2-aminothiazole sulfonamides have also demonstrated their potential to inhibit α-amylase. nih.gov The general interest in sulfonamides as enzyme inhibitors suggests that this compound could be a candidate for such investigations, though specific research data is not detailed in the provided results.
Dihydropteroate (B1496061) Synthetase (DHPS) Interaction
Sulfonamides are well-known for their antibacterial activity, which stems from their ability to inhibit dihydropteroate synthetase (DHPS). nih.gov This enzyme is critical for the synthesis of folic acid in bacteria. nih.govnih.gov Sulfonamides act as competitive inhibitors by mimicking the natural substrate of DHPS, p-aminobenzoic acid (pABA). nih.gov The benzenesulfonamide moiety occupies the pABA-binding pocket of the enzyme, preventing the synthesis of dihydropteroate, a precursor to folic acid. nih.gov This inhibition ultimately halts bacterial growth. nih.gov While the general mechanism of sulfonamide interaction with DHPS is established, specific binding studies and kinetic data for this compound with DHPS were not found in the search results.
Cathepsin Inhibition
While direct studies on the inhibition of cathepsins by the specific compound this compound are not prevalent in the provided search results, the broader class of benzenesulfonamide derivatives has been investigated for its role in enzyme inhibition. For instance, benzenesulfonamide derivatives are known to target carbonic anhydrases, with some showing potent and selective inhibition of isoforms like CA IX and XII, which are implicated in cancer. nih.govnih.gov The inhibitory action of sulfonamides often involves the sulfonamide moiety binding to the zinc ion within the active site of these metalloenzymes. nih.gov This established mechanism against carbonic anhydrases suggests that benzenesulfonamide scaffolds could be explored for their potential to inhibit other enzymes, such as cathepsins, which are cysteine proteases also involved in various pathological processes. Further research is necessary to specifically determine the cathepsin inhibitory activity of this compound.
Antimicrobial Efficacy Assessments
The benzenesulfonamide scaffold is a core component of sulfonamide antibiotics, and various derivatives have been evaluated for their antibacterial properties.
Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen is known for its high resistance to multiple antibiotics. mechpath.comnih.govmdpi.com While specific data on this compound against P. aeruginosa is limited, the general class of sulfonamides has been part of treatment regimens. nih.gov However, resistance mechanisms, such as efflux pumps and low permeability of the cell envelope, often limit the effectiveness of many antibiotics against this bacterium. mechpath.commdpi.comnih.gov
Staphylococcus aureus : As a versatile Gram-positive pathogen, S. aureus is a frequent cause of infections. nih.gov Some sulfonamide derivatives have demonstrated significant activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains of S. aureus. nih.govnih.gov For example, certain N-(thiazol-2-yl)benzenesulfonamides have shown potent antibacterial activity against S. aureus. nih.gov Another study highlighted a new pleuromutilin (B8085454) derivative with excellent efficacy against MRSA. mdpi.com
B. cepacia : The Burkholderia cepacia complex (Bcc) is a group of Gram-negative bacteria known for its intrinsic antibiotic resistance, partly due to its highly impermeable cell envelope. nih.gov This inherent resistance poses a significant challenge for treatment, and often requires combination therapies. nih.gov
Staphylococcus epidermidis : This Gram-positive bacterium is a common member of the skin microbiota but can cause serious infections, particularly those associated with medical devices. nih.govmdpi.com Some antimicrobial peptides have shown efficacy against S. epidermidis by disrupting its biofilm structure. nih.gov
Cutibacterium acnes : Information regarding the specific activity of this compound against Cutibacterium acnes is not detailed in the provided search results.
The antifungal potential of sulfonamide derivatives has been an area of active research. nih.gov Studies have shown that some arylsulfonamides exhibit fungistatic activity against various Candida species, including C. albicans, C. parapsilosis, and C. glabrata, at varying concentrations. nih.gov The mechanism of action is often linked to the inhibition of essential fungal enzymes. While fluconazole (B54011) is a common antifungal, its fungistatic nature can lead to resistance, prompting the investigation of new compounds like sulfonamide derivatives. nih.gov
The classical mechanism of action for sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a natural substrate for DHPS. By binding to the enzyme's active site, they block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is crucial for nucleotide and amino acid synthesis. This disruption of the folic acid pathway ultimately inhibits bacterial growth and replication.
Anticancer Activity in Research Models
Benzenesulfonamide derivatives have been extensively studied for their anticancer properties across various cancer cell lines.
HT-29 and HCT-116 (Colon Cancer): Several studies have reported the cytotoxic effects of benzenesulfonamide derivatives on colon cancer cell lines. For instance, certain derivatives have shown selective growth inhibition of HCT-116 cells. mdpi.com One study found that a benzenesulfonylguanidine derivative displayed an IC50 value of 13 µM against HCT-116 cells. mdpi.com Another study on 3,4,5-trihydroxy-N-alkyl-benzamides also reported anticancer activity against HCT-116 cells. orientjchem.org
MDA-MB-231 (Triple-Negative Breast Cancer): This aggressive breast cancer cell line has been a target for many benzenesulfonamide-based compounds. nih.govmdpi.com Research has shown that certain benzenesulfonamide-bearing imidazole (B134444) derivatives can reduce the viability of MDA-MB-231 cells. nih.govmdpi.com One of the most active compounds demonstrated an EC50 of 20.5 ± 3.6 µM against this cell line. nih.govmdpi.com Combination therapies, such as with luteolin (B72000) and paclitaxel, have also shown synergistic effects in reducing cell viability. nih.gov
HCT-116, HeLa (Cervical Cancer), and MCF-7 (Breast Cancer): A variety of benzenesulfonamide derivatives have been screened against these cell lines. Some compounds have exhibited selective cytotoxicity, particularly against HCT-116 and HeLa cells, with IC50 values in the low micromolar range. researchgate.netmdpi.com For example, certain molecular hybrids of benzenesulfonamide and imidazole showed high cytotoxic effects in HeLa cells with IC50 values of 6–7 μM. mdpi.com In contrast, the MCF-7 breast cancer cell line has sometimes shown more resistance to certain benzenesulfonate (B1194179) compounds. nih.gov
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives in Various Cell Lines This table is for illustrative purposes and synthesizes data from multiple studies on different benzenesulfonamide derivatives, not solely this compound.
| Cell Line | Cancer Type | Compound Type | Observed Effect | IC50/EC50 Values | Citations |
| HT-29 | Colon Cancer | Benzenesulfonamide derivatives | Cell viability reduction | Not specified | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Benzenesulfonamide-imidazole derivatives | Reduced cell viability and colony formation | 20.5 ± 3.6 µM (EC50) | nih.govmdpi.com |
| HCT-116 | Colon Cancer | Benzenesulfonylguanidine derivatives | Selective cytotoxic effect | 12-13 µM (IC50) | mdpi.com |
| HeLa | Cervical Cancer | Benzenesulfonamide-imidazole hybrids | High cytotoxic effect, apoptosis induction | 6–7 µM (IC50) | mdpi.com |
| MCF-7 | Breast Cancer | Benzenesulfonylguanidine derivatives | Moderate but selective cytotoxicity | 18 µM (IC50) | mdpi.com |
Interaction with Tumor-Associated Carbonic Anhydrases
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The nitrogen atom of the benzenesulfonamide group is known to coordinate with the Zn²⁺ ion in the active site of these enzymes. nih.gov Research has focused on the interaction of this compound derivatives with tumor-associated carbonic anhydrases, particularly hCA IX and hCA XII, which are implicated in the survival and proliferation of tumor cells in the hypoxic and acidic tumor microenvironment. nih.govnih.gov
Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against various human (h) CA isoforms. For instance, a series of benzylaminoethyureido-tailed benzenesulfonamides demonstrated varied and selective inhibition profiles against hCA II, hCA IX, and hCA XII. nih.gov
Key Research Findings:
hCA IX Inhibition: Certain fluoro-substituted derivatives were found to be effective inhibitors of hCA IX, with inhibition constants (Kᵢ) comparable to the clinically used drug Acetazolamide (AAZ). nih.gov Specifically, derivatives with fluoro substitutions at the ortho and para positions of the benzenesulfonamide ring showed Kᵢ values of 20.3 nM and 30.1 nM, respectively. nih.gov
hCA XII Inhibition: Many derivatives were more effective against hCA XII than hCA IX. nih.gov The 4-bromo-2-hydroxyphenyl substituted derivative was a particularly potent inhibitor of hCA XII with a Kᵢ of 7.2 nM, which is comparable to that of Acetazolamide (Kᵢ of 5.7 nM). nih.gov
Binding Mode: X-ray crystallography studies have revealed that the sulfonamide nitrogen atom directly coordinates with the zinc ion in the enzyme's active site. nih.gov Furthermore, an oxygen atom of the sulfonamide group typically forms a hydrogen bond with the main-chain nitrogen of the amino acid residue Thr199. nih.gov
Interactive Data Table: Inhibition of Tumor-Associated Carbonic Anhydrases by this compound Derivatives
| Derivative | Target Isoform | Inhibition Constant (Kᵢ) | Reference |
| ortho-fluoro substituted | hCA IX | 20.3 nM | nih.gov |
| para-fluoro substituted | hCA IX | 30.1 nM | nih.gov |
| 4-bromo-2-hydroxyphenyl substituted | hCA XII | 7.2 nM | nih.gov |
| Acetazolamide (Reference) | hCA IX | 25.8 nM | nih.gov |
| Acetazolamide (Reference) | hCA XII | 5.7 nM | nih.gov |
Antiviral Research Endeavors
The benzenesulfonamide scaffold has been explored for its potential antiviral activities against a range of viruses.
Chikungunya virus (CHIKV) is a mosquito-borne alphavirus that causes fever and severe joint pain. nih.gov The non-structural protein nsP2 of CHIKV, which has protease activity essential for viral replication, is a key target for antiviral drug development. ifal.edu.br Research has investigated various compounds, including acrylamides and acylhydrazones, as potential inhibitors of CHIKV nsP2. ifal.edu.br While direct studies on this compound are not prominent, the broader class of benzene (B151609) derivatives has been a focus. For example, a benzo nih.govannulene derivative was identified as a potent inhibitor of CHIKV, with an EC₉₀ of 1.45 µM. nih.gov This compound's mechanism was linked to the inhibition of the human dihydroorotate (B8406146) dehydrogenase and the CHIKV nsP3 macrodomain. nih.gov
Zika virus (ZIKV), a flavivirus transmitted by mosquitoes, has been linked to severe neurological complications. nih.govntu.edu.sg The search for effective antiviral agents has led to the screening of numerous compounds. nih.gov The ZIKV NS2B-NS3 protease is considered a promising target for drug discovery. nih.gov While specific research on this compound against ZIKV is limited, broader screening efforts have identified various small molecules that inhibit ZIKV replication or protect neural cells from virus-induced death. neurosciencenews.comscitechdaily.com For instance, a high-throughput screening of over 6,000 compounds identified several that either inhibit ZIKV replication or prevent cell death in neural cell types. nih.govneurosciencenews.com
The COVID-19 pandemic spurred intensive research into antiviral therapies targeting SARS-CoV-2. Various viral proteins are essential for the replication of SARS-CoV-2 and have been investigated as drug targets. While information specifically on this compound's activity is not detailed, related compounds have been studied. For example, aminoadamantane derivatives have shown antiviral activity against SARS-CoV-2, with some derivatives exhibiting low micromolar inhibitory concentrations (IC₅₀). nih.gov Research has also explored the role of host cell proteins, such as aminoacyl-tRNA synthetases, in SARS-CoV-2 infection, opening new avenues for therapeutic intervention. nih.gov
Benzenesulfonamide derivatives have been a cornerstone in the development of HIV protease inhibitors. google.com Although this compound itself is not a primary HIV drug, the chemical scaffold is integral to many potent inhibitors. More recent research has also explored other mechanisms of HIV inhibition by benzenesulfonamide-containing compounds. For instance, some oxazole-benzenesulfonamides have been shown to inhibit the interaction between HIV-1 reverse transcriptase (RT) and the cellular protein eEF1A, thereby reducing viral replication. nih.gov Another line of research has focused on benzenesulfonamide-containing phenylalanine derivatives as inhibitors of the HIV-1 capsid protein (CA), which plays a crucial role in both early and late stages of the viral life cycle. nih.gov
Anti-inflammatory Properties in Research Contexts
Inflammation is a complex biological response, and chronic inflammation is a key factor in many diseases. mdpi.com Benzenesulfonamide derivatives have been investigated for their anti-inflammatory potential. Studies on novel benzenesulfonamide derivatives of 5'-aminospirotriazolotriazine have demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. nih.govmdpi.com
Key Research Findings:
In Vitro Studies: These compounds exhibited a concentration-dependent inhibition of heat-induced protein denaturation, a marker for anti-inflammatory activity. mdpi.com They also demonstrated a membrane-stabilizing effect on red blood cells, which can contribute to their anti-inflammatory properties by preventing the release of lysosomal contents. mdpi.com
In Vivo Studies: In a carrageenan-induced rat paw edema model, some of these derivatives showed stronger anti-inflammatory activity than the standard drug indomethacin. nih.gov They were found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-1β, and IL-6 in the paw tissue. nih.gov
Interactive Data Table: In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound | Dose | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (hours) | Reference |
| Derivative 1 | 200 mg/kg | 96.31 | 4 | nih.gov |
| Derivative 2 | 200 mg/kg | 72.08 | 4 | nih.gov |
| Derivative 3 | 200 mg/kg | 99.69 | 4 | nih.gov |
| Indomethacin (Standard) | 10 mg/kg | 57.66 | 4 | nih.gov |
Cardiovascular System Interactions
Recent research has explored the cardiovascular effects of this compound, focusing on its influence on key hemodynamic parameters in ex vivo models.
In studies utilizing an isolated rat heart model, this compound has been shown to significantly impact cardiovascular dynamics. researchgate.netcerradopub.com.br When administered to isolated hearts perfused at a constant flow rate, the compound induced a time-dependent decrease in perfusion pressure. researchgate.net This effect was notably greater than that observed with other benzenesulfonamide derivatives, such as benzenesulfonamide itself, 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide, and 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide. researchgate.netcerradopub.com.br
Similarly, the compound demonstrated a marked effect on coronary resistance. cerradopub.com.br Research findings indicate that this compound led to a lower coronary resistance compared to control conditions and other related sulfonamide compounds. cerradopub.com.br These results suggest that this compound acts as a negative inotropic agent, potentially through mechanisms involving vasodilation. cerradopub.com.br
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance | Reference |
|---|---|---|---|
| This compound | Time-dependent decrease | Decreased | researchgate.netcerradopub.com.br |
| Benzenesulfonamide | Less decrease compared to this compound | Less decrease compared to this compound | researchgate.netcerradopub.com.br |
| 2,5-dichloro-N-(4-nitrophenyl)benzenesulfonamide | Less decrease compared to this compound | Less decrease compared to this compound | researchgate.netcerradopub.com.br |
| 4-[3-(4-nitrophenyl)-ureido]-benzenesulfonamide | Less decrease compared to this compound | Less decrease compared to this compound | researchgate.netcerradopub.com.br |
To elucidate the potential mechanism behind its cardiovascular effects, theoretical docking studies were conducted to examine the interaction of this compound with calcium channel surfaces. cerradopub.com.br The specific protein model used was the rabbit Cav1.1 L-type voltage-gated calcium channel, represented by the PDB entry 6JP5. cerradopub.com.brrcsb.org This channel is a known target for various cardiovascular drugs. rcsb.org
The theoretical data from these docking analyses suggest that this compound can interact with specific amino acid residues on the 6jp5 protein surface. cerradopub.com.br The analysis identified potential interactions with Glu614 and Ala320. cerradopub.com.br This interaction is hypothesized to lead to the formation of a ligand-calcium channel complex, which could inhibit the channel's function. cerradopub.com.br The inhibition of L-type calcium channels is a plausible explanation for the observed decrease in perfusion pressure and coronary resistance. cerradopub.com.br The study compared these theoretical interactions with known calcium channel modulators like nifedipine, amlodipine, and verapamil. cerradopub.com.br
| Parameter | Finding | Reference |
|---|---|---|
| Protein Target | 6jp5 (Rabbit Cav1.1 Calcium Channel) | cerradopub.com.brrcsb.org |
| Interacting Residues | Glu614, Ala320 | cerradopub.com.br |
| Predicted Outcome | Formation of a ligand-calcium channel complex | cerradopub.com.br |
| Hypothesized Consequence | Inhibition of L-type calcium channels, leading to decreased perfusion pressure | cerradopub.com.br |
Interaction with Inflammasomes (e.g., NLRP3)
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by activating inflammatory cytokines like IL-1β and IL-18. mdpi.comresearchgate.net Its activation is a two-step process, and dysregulation is linked to a variety of inflammatory diseases. mdpi.comnih.gov Consequently, the NLRP3 inflammasome is a significant target for therapeutic inhibitors. nih.gov
While direct research on the interaction between this compound and the NLRP3 inflammasome is limited, studies on structurally related benzenesulfonamide analogues have provided insights into the potential of this chemical class as NLRP3 inhibitors. nih.gov For instance, research focused on developing new analogues based on a lead structure, JC124, revealed that modifications to the N-substituents of the sulfonamide group are tolerated and can influence potency. nih.gov One study synthesized a related compound, 4-(2-Aminoethyl)-N-methylbenzenesulfonamide, as part of a broader investigation into structure-activity relationships of NLRP3 inhibitors. nih.gov These studies confirmed that certain benzenesulfonamide derivatives could suppress the production of IL-1β in mouse models, indicating in vivo engagement with the inflammasome complex. nih.gov The mechanism for some inhibitors involves direct interference with the formation of the NLRP3 inflammasome complex, such as by blocking the aggregation of the adaptor protein ASC. nih.gov These findings suggest that the benzenesulfonamide scaffold is a promising starting point for the development of novel NLRP3 inflammasome inhibitors. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 2 Aminoethyl Benzenesulfonamide Derivatives
Impact of Substitutions on Benzenesulfonamide (B165840) Moiety
Influence on Enzyme Inhibition Profiles
Substitutions on the benzenesulfonamide ring are a key determinant of the enzyme inhibitory activity of N-(2-aminoethyl)benzenesulfonamide derivatives, particularly against carbonic anhydrases (CAs). The unsubstituted benzenesulfonamide group serves as a fundamental zinc-binding group, crucial for inhibiting these metalloenzymes. However, the introduction of various substituents can significantly modulate the potency and isoform selectivity of these inhibitors.
For instance, research has shown that the tail groups of benzenesulfonamide-based inhibitors can modulate CA isoform specificity. nih.gov Furthermore, in silico modeling has helped identify active-site residues that influence the binding interactions of these inhibitors. nih.gov Specifically, residues at positions 92 and 131 in the hydrophobic pocket of the active site have been found to dictate the binding position and affinity of the inhibitors. nih.gov
A quantitative structure-activity relationship (QSAR) analysis of certain sulfonamide derivatives revealed that those disubstituted with serine, threonine, and alanine (B10760859) exhibited low inhibition constants (KIs) of 8.7, 13.1, and 8.4 nM, respectively. nih.gov This highlights the significant impact of specific amino acid substitutions on inhibitory potency.
Here is an interactive data table summarizing the impact of various substitutions on the benzenesulfonamide moiety on enzyme inhibition:
Modulation of Antimicrobial Efficacy
The antimicrobial properties of benzenesulfonamide derivatives can be significantly modulated by substitutions on the benzenesulfonamide moiety. For instance, the addition of a coumarin (B35378) ring to a benzenesulfonamide structure has been shown to contribute to the antimicrobial activity of the resulting compounds. researchgate.net Similarly, incorporating a chloro-substituted imidazole (B134444) derivative into the benzenesulfonamide moiety has been found to enhance both antimicrobial and antitubercular activities. researchgate.net
Furthermore, a series of newly synthesized aryl thiazolone-benzenesulfonamides were evaluated for their antibacterial and anti-biofilm activities. semanticscholar.org Several of these compounds exhibited significant inhibition against S. aureus and K. pneumonia. semanticscholar.org Specifically, compounds 4e, 4g, and 4h showed notable activity against S. aureus, while compounds 4g and 4h also demonstrated potential in inhibiting biofilm formation by K. pneumonia. semanticscholar.org
Research into other derivatives has also shown promise. For example, five synthesized compounds containing hydrazide, pyrrole, and chloroquinoxaline moieties displayed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com Additionally, three of these compounds showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com
Alterations in Anticancer Potency
Substitutions on the benzenesulfonamide ring have been shown to significantly alter the anticancer potency of these derivatives. A series of benzenesulfonamide derivatives were synthesized and evaluated for their anti-proliferative activity, showing significant efficacy against cellular proliferation and tubulin polymerization. nih.gov One compound in particular, BA-3b, proved to be the most potent, with IC50 values ranging from 0.007 to 0.036 μM against a variety of cancer cell lines, including drug-resistant ones. nih.gov
In another study, the structure-activity relationships of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides were investigated, leading to the development of an optimized lead compound with enhanced potency. nih.gov This highlights the importance of the substitution pattern on the benzenesulfonamide ring for anticancer activity. Furthermore, research on N-(6-Indazolyl) benzenesulfonamide derivatives has provided insights into their potential as anticancer agents, with the N position of the central pyridine (B92270) ring playing a key role in antiproliferative activity. researchgate.net
Role of Aminoethyl Chain Length and Modifications
The length and modifications of the aminoethyl side chain in this compound derivatives are crucial for their biological activity. Studies on 2-phenylquinoline (B181262) derivatives with an (2-aminoethyl)aminomethyl group at various positions have shown that the position of this side chain significantly impacts their antitumor activity. nih.gov The activity against HeLa cells was found to be in the order of 8- > 7- > 4- ≈ 6- ≈ 4'- substituted isomers, which correlated with their DNA-binding ability. nih.gov This suggests that the spatial orientation of the aminoethyl-containing side chain is critical for its interaction with biological targets.
Conformational Flexibility and Binding Affinity
The conformational flexibility of this compound derivatives plays a significant role in their binding affinity to target proteins. nih.govnih.gov The ability of these molecules to adopt specific conformations allows them to fit optimally into the binding pockets of enzymes. It is well-established that proteins are dynamic and can fluctuate between different conformational states. nih.gov
X-ray crystallography studies of benzenesulfonamide inhibitors bound to carbonic anhydrase II (CA II) have revealed that while the benzenesulfonamide group binds consistently to the zinc ion in the active site, the amino-ethyl-ureido chain can adopt a more flexible conformation. nih.gov This flexibility in the tail region of the inhibitor can influence its binding affinity and selectivity for different CA isoforms. The binding of a ligand does not necessarily induce significant conformational changes in the protein itself. nih.gov
Supramolecular Interactions in Biological Contexts
The biological effects of this compound derivatives are mediated by a variety of supramolecular interactions. nih.govnih.gov These non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to molecular recognition and the stability of drug-target complexes. researchgate.netnih.gov
Here is an interactive data table summarizing the key supramolecular interactions and their significance:
Computational Chemistry and in Silico Modeling of N 2 Aminoethyl Benzenesulfonamide
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in predicting the interaction between a ligand, such as N-(2-aminoethyl)benzenesulfonamide, and a protein target.
Prediction of Ligand-Target Binding Modes
Molecular docking simulations have been widely employed to predict the binding modes of benzenesulfonamide (B165840) derivatives with various protein targets, most notably carbonic anhydrases (CAs). nih.govtandfonline.commdpi.com These enzymes are significant pharmacological targets for a range of therapeutic areas. nih.govtandfonline.com For this compound, it is hypothesized that the sulfonamide group plays a critical role in binding, a characteristic feature of this class of inhibitors. acs.orgingentaconnect.com
In a typical binding mode with carbonic anhydrase, the sulfonamide moiety coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site. tandfonline.comacs.org The nitrogen atom of the sulfonamide group and one of the oxygen atoms are predicted to form strong interactions with the zinc ion. The benzene (B151609) ring of the molecule often engages in hydrophobic interactions with non-polar amino acid residues within the active site cavity, while the 2-aminoethyl side chain has the potential to form additional hydrogen bonds or electrostatic interactions with nearby residues, further stabilizing the complex. nih.govtandfonline.com
Table 1: Predicted Interactions of this compound with a Generic Carbonic Anhydrase Active Site
| Functional Group of Ligand | Predicted Interacting Residues/Components | Type of Interaction |
|---|---|---|
| Sulfonamide (-SO₂NH₂) | Zn²⁺ ion, Thr199, Gln92 | Coordination, Hydrogen Bonding |
| Benzene Ring | Val121, Val143, Leu198, Trp209 | Hydrophobic (van der Waals) |
| Aminoethyl (-CH₂CH₂NH₂) | Asp72, Ser65 | Hydrogen Bonding, Electrostatic |
Estimation of Binding Affinities
A key outcome of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). researchgate.netnih.gov Lower (more negative) binding energy values suggest a more stable ligand-protein complex and, consequently, a higher predicted binding affinity. researchgate.net While these scores are approximations, they are invaluable for comparing the potential efficacy of different compounds and for ranking them in virtual screening campaigns. researchgate.netmdpi.com
For this compound, docking studies against various carbonic anhydrase isoforms would be expected to yield a range of binding affinities, reflecting the subtle differences in the active site geometries of these isoforms. ingentaconnect.comnih.gov The specific binding energy values would depend on the force field and scoring function used in the docking software. mdpi.com
Analysis of Amino Acid Residue Interactions (e.g., Hydrogen Bonding)
Detailed analysis of the docked poses allows for the identification of specific amino acid residues that are crucial for the interaction. nih.gov Hydrogen bonds are particularly important for the specificity and stability of ligand binding. mdpi.com In the case of this compound docked into a carbonic anhydrase active site, several key hydrogen bonding interactions are anticipated.
The sulfonamide group is a primary site for hydrogen bonding, with the NH group acting as a donor and the oxygen atoms as acceptors. acs.org For instance, the NH of the sulfonamide can form a hydrogen bond with the side chain of residues like Threonine 199. nih.gov The terminal amino group (-NH₂) of the ethylamine (B1201723) side chain is also a potent hydrogen bond donor and can interact with acceptor groups on residues such as Aspartate or Glutamate. nih.gov
Table 2: Potential Hydrogen Bond Interactions of this compound
| Donor Atom/Group in Ligand | Acceptor Atom/Group in Protein | Predicted Distance (Å) |
|---|---|---|
| Sulfonamide N-H | O (carbonyl) of Thr199 | ~2.9 |
| Amino N-H | O (side chain) of Asp72 | ~3.1 |
| Amino N-H | O (side chain) of Gln92 | ~3.0 |
Correlation with Experimental Activity
While molecular docking is a powerful predictive tool, its results must be correlated with experimental data to be validated. mdpi.com A strong correlation between the predicted binding affinities from docking studies and the experimentally determined inhibitory activities (e.g., IC₅₀ or Kᵢ values) provides confidence in the computational model. ingentaconnect.com For a series of benzenesulfonamide derivatives, a good correlation would manifest as compounds with lower calculated binding energies also showing lower experimental IC₅₀ values. ingentaconnect.com
Such correlative studies are essential for establishing a reliable structure-activity relationship (SAR), where the chemical structure of a molecule is quantitatively linked to its biological activity. nih.gov This relationship can then be used to design new derivatives of this compound with potentially improved potency and selectivity. nih.gov
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov
Electronic Structure Elucidation
DFT calculations have been performed on benzenesulfonamide derivatives to understand their electronic properties, which are fundamental to their reactivity and intermolecular interactions. nih.govtandfonline.com These calculations can determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.gov
For this compound, DFT studies would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). The sulfonamide group, due to the presence of electronegative oxygen and nitrogen atoms, is expected to be an electron-withdrawing group, influencing the electronic properties of the entire molecule. The MEP map would likely show a negative potential around the oxygen and nitrogen atoms of the sulfonamide group and the nitrogen of the amino group, indicating these are likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the hydrogen atoms of the amino and sulfonamide groups would exhibit a positive potential, marking them as hydrogen bond donors.
The HOMO-LUMO energy gap, also obtainable from DFT calculations, provides an indication of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. tandfonline.com
Energetic Analyses of Isomers
Computational chemistry provides powerful tools to investigate the potential energy surface of the molecule and identify the most stable, low-energy conformations. Methods such as Density Functional Theory (DFT) are employed to calculate the electronic structure and energy of different isomers. By systematically rotating the key dihedral angles and calculating the corresponding single-point energies, a potential energy landscape can be mapped. This analysis reveals the energy barriers between different conformers and the relative thermodynamic stabilities of the energy minima.
For this compound, the key dihedral angle is the N-C-C-N linkage of the side chain. The rotation around this bond can lead to different conformers, such as anti (or trans) and gauche arrangements. The anti conformer, where the terminal amino group and the sulfonamide group are positioned furthest apart, is often the most stable due to minimized steric hindrance. Gauche conformers, with closer proximity of these groups, are typically higher in energy. The precise energy difference depends on the balance of steric repulsion and potential intramolecular interactions, such as hydrogen bonding.
While specific experimental or detailed computational studies on the conformational energetics of this compound are not prominently available in peer-reviewed literature, the principles of such analyses are well-established. A theoretical study would yield data similar to that presented in the illustrative table below, which outlines the kind of results expected from a DFT calculation.
| Conformer | Key Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Thermodynamic Stability |
|---|---|---|---|
| Anti | ~180° | 0.00 (Reference) | Most Stable |
| Gauche 1 | ~+60° | +1.5 | Less Stable |
| Gauche 2 | ~-60° | +1.5 | Less Stable |
Acid-Base Equilibria Prediction
The prediction of acid-base dissociation constants (pKa) is fundamental to understanding the behavior of a molecule in a biological system. The pKa value determines the charge state of a molecule at a given pH, which in turn profoundly influences its solubility, membrane permeability, and receptor-binding interactions. chemaxon.com this compound is an amphoteric molecule, containing both a basic and an acidic functional group, leading to complex acid-base equilibria.
The primary basic center is the terminal amino group (-NH2) on the ethyl chain. The primary acidic center is the hydrogen atom on the sulfonamide nitrogen (-SO2NH-). Computational methods for pKa prediction can be broadly categorized into two classes: quantum mechanical (ab initio) methods and statistical or QSPR (Quantitative Structure-Property Relationship) models. chemaxon.com
Quantum mechanical methods can involve thermodynamic cycles to calculate the free energy change of deprotonation. More commonly, empirical and statistical models are used, which leverage large datasets of experimentally determined pKa values. chemrxiv.org These models use various molecular descriptors (topological, electronic, etc.) to predict the pKa of ionizable centers in a new molecule. chemaxon.com Advanced approaches have shown that there is a strong correlation between computationally derived equilibrium bond lengths within a sulfonamide group and its aqueous pKa value, offering a powerful predictive tool. researchgate.net
For this compound, computational software predicts distinct pKa values for its acidic and basic sites. The terminal primary amine is expected to have a basic pKa typical for alkylamines, while the sulfonamide proton is weakly acidic.
| Ionizable Center | Character | Predicted pKa Value | Predominant State at pH 7.4 |
|---|---|---|---|
| Ethylamine Group (-NH₂) | Basic | 9.65 ± 0.10 | Protonated (-NH₃⁺) |
| Sulfonamide Group (-SO₂NH-) | Acidic | 10.33 ± 0.25 | Neutral (-SO₂NH-) |
Predicted values are often generated by software platforms like Chemicalize or Marvin Sketch, which utilize large databases and proprietary algorithms for estimation. researchgate.netchemaxon.com
Pharmacophore Modeling and Virtual Screening
The benzenesulfonamide moiety is a well-established "scaffold" in medicinal chemistry—a core molecular framework that is frequently utilized in the design of therapeutic agents. This scaffold is particularly recognized for its role as a zinc-binding group in a large class of enzyme inhibitors, most notably carbonic anhydrase inhibitors. Computational techniques like pharmacophore modeling and virtual screening are instrumental in leveraging such scaffolds to discover novel, potent, and selective drug candidates.
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a series of active compounds based on the this compound scaffold, a pharmacophore model would typically include features such as:
A hydrogen bond acceptor and donor (from the sulfonamide group).
An aromatic ring feature.
A positive ionizable feature (from the protonated amino group).
Defined spatial locations and exclusion volumes.
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. By filtering databases containing millions of compounds against the pharmacophore model, researchers can efficiently prioritize a smaller, more manageable set of candidates for experimental testing.
For instance, derivatives of this compound have been explored in the development of novel inhibitors. In one such study, 4-(2-aminoethyl)benzenesulfonamide (B156865) was used as a starting material to synthesize a series of indole-based benzenesulfonamides as potential human carbonic anhydrase inhibitors. This approach highlights the utility of the scaffold-based design. A virtual screen using a pharmacophore derived from this class of compounds could be employed to find new molecules that retain the key benzenesulfonamide core for target binding while exploring diverse side chains to enhance potency or selectivity. This strategy, known as scaffold hopping, allows for the discovery of novel intellectual property and compounds with improved pharmacokinetic profiles.
Advanced Research Applications and Methodological Contributions of N 2 Aminoethyl Benzenesulfonamide
Development of Chemical Probes for Biological Systems
The structural attributes of N-(2-aminoethyl)benzenesulfonamide make it an attractive foundation for the creation of chemical probes designed to interact with and report on biological systems. While the parent compound serves as a structural base, its derivatives have been engineered to function as targeted probes. The primary amino group and the sulfonamide moiety can be readily modified, allowing for the attachment of reporter groups (like fluorophores or radioisotopes) or targeting ligands.
The core principle lies in using the benzenesulfonamide (B165840) framework to interact with specific biomolecular targets, such as enzymes. For instance, sulfonamides are known to target carbonic anhydrase. By functionalizing the this compound scaffold, researchers can develop probes to study the activity and localization of such enzymes within a cellular context. The development of radiolabeled derivatives for PET imaging (discussed in section 7.5) is a prime example of its application as a chemical probe for visualizing pathological conditions like tumor hypoxia. nih.govnih.gov
Scaffold Design for Novel Bioactive Compounds in Medicinal Chemistry
In medicinal chemistry, the this compound structure serves as a valuable scaffold—a central molecular core upon which diverse chemical functionalities can be built to create new therapeutic agents. The benzenesulfonamide group is a well-established pharmacophore found in a variety of drugs.
Research has demonstrated the utility of the benzenesulfonamide scaffold in developing potent cytotoxic agents for cancer therapy. In one study, a series of new heterocyclic compounds were synthesized using a benzenesulfonamide framework, leading to the creation of thiazolidinone, thiazinone, and dithiazepinone derivatives. nih.gov Several of these compounds exhibited significant cytotoxicity against various cancer cell lines, with some showing higher selectivity for cancer cells over normal cells. nih.gov
Below is a data table summarizing the cytotoxic activity of selected benzenesulfonamide-based derivatives from the study.
| Compound | Derivative Type | Target Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| 5b | Thiazolidinone | MCF-7 (Breast Cancer) | 0.054 ± 0.003 | 0.049 ± 0.002 |
| 5c | Thiazolidinone | MCF-7 (Breast Cancer) | 0.038 ± 0.001 | 0.049 ± 0.002 |
| 5e | Thiazolidinone | MCF-7 (Breast Cancer) | 0.061 ± 0.004 | 0.049 ± 0.002 |
| 5c | HepG2 (Liver Cancer) | 0.081 ± 0.005 | 0.062 ± 0.003 |
Data sourced from a study on benzenesulfonamide scaffold-based cytotoxic agents. nih.gov
Furthermore, derivatives such as N-(2-Aminoethyl)-4-bromobenzenesulfonamide have been utilized as intermediates in the synthesis of BRAF inhibitors, which are targeted cancer drugs. chem960.com The versatility of the scaffold is also evident in its use for creating compounds with antimicrobial properties by interfering with essential bacterial metabolic pathways like folic acid synthesis.
Material Science Applications (e.g., Self-Assembly, Supramolecular Structures)
The field of material science explores the creation of novel materials with specific functions, often built through the spontaneous organization of molecules, a process known as self-assembly. nih.gov The this compound molecule possesses key functional groups that make it a candidate for designing self-assembling supramolecular structures.
The molecule features:
An amino group (-NH2) , which can act as a hydrogen bond donor.
A sulfonamide group (-SO2NH-) , which has both hydrogen bond donor (N-H) and acceptor (S=O) sites.
A phenyl ring , which can participate in pi-pi stacking interactions.
These non-covalent interactions (hydrogen bonding and pi-pi stacking) are the fundamental driving forces for self-assembly. nih.gov In principle, molecules of this compound could organize themselves into ordered, higher-level structures such as nanofibers, sheets, or gels. This bottom-up approach is critical in peptide nanotechnology and for creating advanced functional materials for biomedical applications like drug delivery and tissue engineering. nih.gov While specific, large-scale material science applications of this compound are an emerging area, its structural components provide a strong theoretical basis for its potential in designing new supramolecular systems.
Catalytic Applications (e.g., Transfer Hydrogenation Catalysts)
This compound and its derivatives are important ligands in the field of catalysis, particularly for transfer hydrogenation reactions. Transfer hydrogenation is a powerful technique in organic synthesis that uses organic molecules as a source of hydrogen, avoiding the need for high-pressure hydrogen gas. utrgv.edu
Chiral metal complexes incorporating sulfonylated diamine ligands have shown remarkable efficiency and stereoselectivity. For example, highly stable chiral half-sandwich organometallic Osmium(II) complexes with a related ligand, N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), are used for the asymmetric transfer hydrogenation of pyruvate. nih.gov This reaction is significant because it can be performed in aqueous systems and even within cancer cells, generating reductive stress as a novel therapeutic strategy. nih.gov
The this compound structure provides the essential N-S-N backbone to chelate with a metal center (like Ruthenium or Osmium), forming a stable and active catalyst. These catalysts are valued for their utility in the "green" reduction of polar bonds, such as in esters and ketones, to produce alcohols. google.com
Key Features of Sulfonamide-Based Transfer Hydrogenation Catalysts:
| Feature | Description | Significance |
| High Stability | The sulfonamide-diamine ligand forms a robust complex with the metal center. | Allows for catalyst function in complex environments, including biological systems. nih.gov |
| Enantioselectivity | Chiral versions of the ligand can direct the reaction to produce one enantiomer over the other. | Crucial for the synthesis of pharmaceuticals where only one enantiomer is active. nih.gov |
| Green Chemistry | Enables hydrogenation without high-pressure H2 gas, often using sources like sodium formate. utrgv.edunih.gov | Improves the safety and environmental profile of chemical manufacturing. google.com |
Radioligand Design for Imaging (e.g., PET Imaging of Tumor Hypoxia)
A critical application of the this compound scaffold is in the design of radioligands for positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that uses radioactive tracers to visualize and quantify physiological processes in the body. nih.gov One major target for PET imaging in oncology is tumor hypoxia (low oxygen levels), a condition linked to treatment resistance and poor patient outcomes. nih.govnih.gov
While 2-nitroimidazole-based compounds like ¹⁸F-FMISO are standard for hypoxia imaging, there is a continuous need for new probes with improved imaging contrast and pharmacokinetic properties. nih.gov The benzenesulfonamide scaffold has emerged as a promising platform for developing these next-generation radioligands. The scaffold allows for the attachment of a hypoxia-targeting group (like a nitroimidazole) and a radioisotope (such as Fluorine-18 or radioiodine). nih.govnih.gov
A key study demonstrated this potential by synthesizing a benzenesulfonamide derivative, radioiodinating it, and performing in vivo biodistribution studies. The resulting radioligand showed significant uptake and targeting ability in a solid tumor xenograft mouse model, confirming the scaffold's suitability for creating effective imaging agents. nih.gov Another study highlighted the development of PET agents with a sulfonyl linker for improved tumor uptake compared to other linkers. nih.gov This research underscores the methodological contribution of the benzenesulfonamide core to the field of molecular imaging by providing a stable and versatile framework for radioligand development.
Future Research Directions and Unexplored Avenues for N 2 Aminoethyl Benzenesulfonamide Research
Integration of Multi-Omics Data in Target Identification
Future investigations into N-(2-aminoethyl)benzenesulfonamide and its derivatives would benefit immensely from the integration of multi-omics data. nygen.io This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the compound's biological effects, moving beyond single-target interactions. nih.govmdpi.com By analyzing the complete set of molecular changes within a cell or organism upon exposure to the compound, researchers can identify novel drug targets and elucidate complex mechanisms of action. nih.govnih.gov
For instance, while derivatives of this compound are known to inhibit carbonic anhydrases, a multi-omics study could reveal the downstream consequences of this inhibition across various signaling pathways. nih.govnygen.io Integrating transcriptomic and proteomic data can uncover correlations between gene expression and protein levels, providing a more comprehensive picture of the compound's influence. nih.gov This strategy can accelerate target validation, help in the precise stratification of patient populations based on molecular signatures, and uncover potential new therapeutic applications for this compound derivatives. nygen.ioelucidata.io
Advanced Combinatorial Chemistry for Derivative Libraries
The generation of diverse chemical libraries is a cornerstone of modern drug discovery. nih.gov Advanced combinatorial chemistry techniques offer a powerful future direction for this compound research. By systematically combining a variety of "building blocks" with the core this compound scaffold, vast libraries of novel derivatives can be created. nih.gov
Methodologies like the "split-mix" synthesis can be employed to generate one-bead-one-compound (OBOC) libraries, allowing for the rapid synthesis and screening of thousands of compounds. nih.gov Previous studies have already demonstrated the synthesis of triazinyl-substituted benzenesulfonamide (B165840) conjugates using various amino acids and amines, indicating the scaffold's suitability for such derivatization. nih.gov Future work could expand this by incorporating nonstandard amino acids or novel heterocyclic moieties. nih.gov Furthermore, the use of encoding technologies, such as DNA-encoded or PNA-encoded libraries, would allow for the creation and screening of significantly larger and more complex collections of compounds, dramatically increasing the probability of discovering derivatives with high potency and selectivity for new biological targets. nih.gov
Novel Computational Approaches for Predictive Modeling
Computational methods are essential for rational drug design and for making the screening of large chemical libraries more efficient. nih.gov Future research on this compound should increasingly rely on novel computational approaches for predictive modeling. nih.gov Techniques such as molecular docking, which has already been used to theorize the interaction of 4-(2-aminoethyl)benzenesulfonamide (B156865) with calcium channels, can be applied to screen virtual libraries of derivatives against a wide array of protein targets. cerradopub.com.br
More advanced strategies include the development of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms to predict the biological activity of unsynthesized compounds. nih.gov For example, a neural network has been successfully used to predict the inhibitory activity of derivatives against human carbonic anhydrase II (hCA II). nih.gov By leveraging powerful structure prediction tools like AlphaFold and integrating them with experimental data, researchers can build robust models to guide the synthesis of derivatives with enhanced potency and optimized pharmacokinetic properties, thereby reducing the time and cost associated with drug development. nih.gov
Exploration of New Biological Targets and Pathways
While much of the research on this compound derivatives has focused on carbonic anhydrase inhibition, there is a significant opportunity to explore new biological targets and pathways. researchgate.netnih.gov The compound's structural similarity to other biologically active sulfonamides suggests potential for a broader range of activities, including antimicrobial and anticancer effects. mdpi.com
Future studies should aim to screen this compound and its derivative libraries against a wider panel of biological targets. Insights from multi-omics analyses can point toward previously unsuspected pathways that are modulated by the compound. nih.gov For example, a recent study investigated the compound's effect on cardiovascular perfusion pressure, suggesting a possible interaction with calcium channels, a departure from its more established targets. cerradopub.com.br By systematically exploring its effects on different enzyme families, receptor types, and cellular signaling cascades, researchers may uncover entirely new therapeutic indications for this versatile chemical scaffold.
Sustainable Synthesis Methodologies
A critical direction for future chemical research is the development of sustainable and environmentally friendly synthesis processes. nih.gov For this compound, this involves moving away from harsh reagents and organic solvents towards greener alternatives. Research has already demonstrated that using a water-based medium with sodium carbonate or bicarbonate for the synthesis of benzenesulfonamide derivatives can lead to significantly higher product yields and purities compared to organic solvents. nih.gov These "green" conditions also offer the benefits of shorter reaction times and a more favorable environmental profile. nih.gov
Another patented synthesis method focuses on reducing the amount of chlorosulfonic acid used during the chlorosulfonation step, which lessens the quantity of wastewater produced and allows for the recycling of by-products. google.com Future research should continue to optimize these processes, exploring alternative catalysts and reaction conditions that align with the principles of green chemistry. nih.gov Adopting these sustainable methodologies will not only reduce the environmental impact but also lower production costs, making the synthesis of this compound and its valuable derivatives more efficient and economical. google.compatsnap.com
Q & A
Q. What are the standard synthetic routes for N-(2-aminoethyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?
Methodological Answer: this compound is typically synthesized via nucleophilic substitution between benzenesulfonyl chloride and 2-aminoethylamine under basic conditions (e.g., NaOH or K₂CO₃). Solvent choice (e.g., ethanol, dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions like over-sulfonation. Post-synthesis purification often involves recrystallization or column chromatography .
Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?
Methodological Answer:
- Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while IR identifies sulfonamide S=O and N-H stretches (~1350 cm⁻¹ and ~3300 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) resolves 3D structures, including bond angles and hydrogen-bonding networks critical for understanding reactivity .
Q. What in vitro and in vivo models are suitable for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays to study interactions with targets like carbonic anhydrase or dihydropteroate synthase .
- In Vivo Models : Rodent studies (e.g., gastric ulcer induction in rats) assess anti-inflammatory efficacy by measuring biomarkers (e.g., TNF-α, IL-6) and histological changes .
Q. How does thermal stability analysis (TGA/DSC) inform its suitability for experimental applications?
Methodological Answer: Thermogravimetric analysis (TGA) reveals decomposition thresholds (>300°C), ensuring stability under experimental conditions. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points) and exothermic/endothermic events, guiding storage and handling protocols .
Advanced Research Questions
Q. How can crystallographic data from SHELX refine the understanding of its molecular interactions?
Methodological Answer: SHELXL refines high-resolution X-ray data to map electron density, resolving disorder or twinning in crystals. For example, hydrogen bonds between sulfonamide groups and solvent molecules can be quantified to predict solubility or co-crystal formation .
Q. What computational approaches (e.g., QSAR, docking) elucidate structure-activity relationships (SAR) for therapeutic potential?
Methodological Answer:
- QSAR : Use molecular descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., aminoethyl group) with bioactivity (e.g., IC₅₀ values) .
- Docking : AutoDock Vina or Schrödinger Suite models binding poses to enzymes like cyclooxygenase-2 (COX-2), identifying key interactions (e.g., π-π stacking with aromatic residues) .
Q. How do contradictory results in biological studies (e.g., efficacy vs. toxicity) guide experimental redesign?
Methodological Answer: Discrepancies between in vitro potency and in vivo toxicity (e.g., hepatotoxicity in murine models) necessitate dose-response reevaluation. Adjust parameters such as administration route (oral vs. intravenous) or use prodrug strategies to improve bioavailability .
Q. What advanced analytical techniques (e.g., LC-MS/MS, MD simulations) address stability under physiological conditions?
Methodological Answer:
- LC-MS/MS : Quantifies degradation products in simulated gastric fluid (pH 1.2–3.0) or plasma.
- Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to predict membrane permeability and metabolic pathways .
Q. How does substituent variation (e.g., hydroxyl, trifluoromethyl) modulate biological target selectivity?
Methodological Answer: Introducing electron-withdrawing groups (e.g., -CF₃) enhances binding to hydrophobic enzyme pockets, while hydroxyl groups improve solubility and hydrogen-bonding capacity. Comparative studies using analogs with systematic substitutions reveal pharmacophore requirements .
Q. What strategies optimize its use in high-throughput screening (HTS) for drug discovery?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
